Triphenyl(2,3,5,6-tetrafluorophenyl)stannane
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Overview
Description
Triphenyl(2,3,5,6-tetrafluorophenyl)stannane is an organotin compound with the molecular formula C24H16F4Sn. It is a derivative of stannane, where the tin atom is bonded to a triphenyl group and a tetrafluorophenyl group. This compound is of interest in various fields of chemistry due to its unique structural and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Triphenyl(2,3,5,6-tetrafluorophenyl)stannane can be synthesized through the Stille coupling reaction, which involves the coupling of an organic halide with an organotin compound in the presence of a palladium catalyst . The general reaction conditions include the use of a palladium phosphine catalyst, an organic halide (such as an aryl or vinyl halide), and an organotin reagent. The reaction is typically carried out under mild conditions, often at room temperature or slightly elevated temperatures .
Industrial Production Methods
. The availability of commercial organotin reagents and the mild reaction conditions make this method suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Triphenyl(2,3,5,6-tetrafluorophenyl)stannane undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the tetrafluorophenyl group can be replaced by other nucleophiles.
Oxidation and Reduction Reactions: The tin center in the compound can undergo oxidation and reduction reactions, altering its oxidation state.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include halides, nucleophiles, and oxidizing or reducing agents. The reaction conditions vary depending on the specific reaction but often involve the use of solvents such as dichloromethane or tetrahydrofuran (THF) and catalysts like palladium or other transition metals .
Major Products Formed
The major products formed from reactions involving this compound depend on the type of reaction. For example, in substitution reactions, the product will be a new organotin compound with the nucleophile replacing the tetrafluorophenyl group. In oxidation reactions, the product may be an oxidized form of the tin compound.
Scientific Research Applications
Triphenyl(2,3,5,6-tetrafluorophenyl)stannane has several scientific research applications, including:
Mechanism of Action
The mechanism of action of Triphenyl(2,3,5,6-tetrafluorophenyl)stannane involves its interaction with molecular targets through its tin center. The compound can form complexes with various substrates, facilitating reactions such as the Stille coupling. The palladium catalyst plays a crucial role in the reaction mechanism by coordinating with the tin center and the organic halide, enabling the transfer of the organic group to the halide .
Comparison with Similar Compounds
Similar Compounds
Triphenylstannane: Similar to Triphenyl(2,3,5,6-tetrafluorophenyl)stannane but lacks the tetrafluorophenyl group.
Tetraphenyltin: Contains four phenyl groups bonded to the tin atom.
Triphenyl(2,3,5,6-tetrafluorophenyl)silane: Similar structure but with silicon instead of tin.
Uniqueness
This compound is unique due to the presence of the tetrafluorophenyl group, which imparts distinct electronic and steric properties. This makes the compound more reactive in certain types of chemical reactions compared to its non-fluorinated counterparts .
Properties
CAS No. |
61743-11-1 |
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Molecular Formula |
C24H16F4Sn |
Molecular Weight |
499.1 g/mol |
IUPAC Name |
triphenyl-(2,3,5,6-tetrafluorophenyl)stannane |
InChI |
InChI=1S/C6HF4.3C6H5.Sn/c7-3-1-4(8)6(10)2-5(3)9;3*1-2-4-6-5-3-1;/h1H;3*1-5H; |
InChI Key |
UJTUREIJVVAFLZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)[Sn](C2=CC=CC=C2)(C3=CC=CC=C3)C4=C(C(=CC(=C4F)F)F)F |
Origin of Product |
United States |
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